N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide is a complex organic compound with a unique structure that includes a cyclobutane ring, a hydroxy group, and a methylthio-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide typically involves multiple steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes under UV light or using a suitable catalyst.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation of an alkene precursor.
Attachment of the Methylthio-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where a methylthio-substituted phenyl halide reacts with an appropriate nucleophile.
Amidation: The final step is the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative of the cyclobutane ring with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: NaBH4, LiAlH4.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of cyclobutane-containing molecules on biological systems. Its interactions with proteins and enzymes can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-2-(4-methylphenyl)ethyl)cyclobutanecarboxamide: Lacks the methylthio group, which may alter its reactivity and biological activity.
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclopentanecarboxamide: Contains a cyclopentane ring instead of a cyclobutane ring, which can affect its chemical properties and applications.
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclohexanecarboxamide: Contains a cyclohexane ring, potentially leading to different steric and electronic effects.
Uniqueness
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)cyclobutanecarboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-18-12-7-5-10(6-8-12)13(16)9-15-14(17)11-3-2-4-11/h5-8,11,13,16H,2-4,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCDEVJDHWCDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)C2CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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